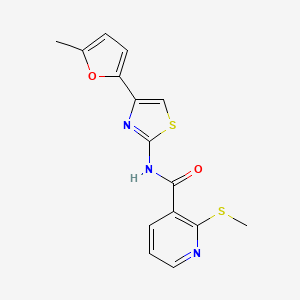
N-(4-(5-Methylfuran-2-yl)thiazol-2-yl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-Methylfuran-2-yl)thiazol-2-yl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(5-Methylfuran-2-yl)thiazol-2-yl)-2-(methylthio)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a thiazole ring, a furan moiety, and a nicotinamide backbone, contribute to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, case studies, and research findings.
Structural Characteristics
The compound has the following molecular formula:
with a molecular weight of 331.4 g/mol. The presence of the methylthio group and the thiazole and furan rings enhances its chemical reactivity and potential interactions with various biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer activity. Similar compounds have been shown to inhibit specific enzymes or receptors linked to cancer progression. For instance, derivatives with thiazole and nicotinamide structures have demonstrated potential as inhibitors of various kinases involved in tumor growth and metastasis.
Table 1: Comparative Anticancer Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)nicotinamide | Nicotinamide backbone with methoxy | Moderate anticancer activity |
| 2-thiazolylbenzamide | Thiazole ring with benzamide linkage | Potent enzyme inhibition |
| 5-methylfuran derivative | Furan ring with various side chains | Antimicrobial properties |
| This compound | Complex heterocyclic structure | Notable anticancer activity |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that thiazole derivatives generally exhibit moderate to good antimicrobial effects against various pathogens. This suggests that this compound may also possess similar properties .
Case Studies and Research Findings
-
In Vitro Studies : A study examined the cytotoxic effects of compounds similar to this compound on human lung cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in A549 and HCC827 cell lines, suggesting high potential for further development .
- IC50 Values :
- A549: 6.75±0.19μM
- HCC827: 5.13±0.97μM
- IC50 Values :
- Antimicrobial Screening : A series of thiazole-based compounds were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed that most compounds exhibited moderate to excellent antimicrobial activities, highlighting the potential for developing new antimicrobial agents based on the thiazole framework .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Attachment of Furan Moiety : The introduction of the furan group can be accomplished via Friedel-Crafts acylation using appropriate furoyl chlorides.
- Final Coupling : The final step involves coupling the synthesized thiazole derivatives to the nicotinamide backbone using coupling reagents like DCC (dicyclohexylcarbodiimide).
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-5-6-12(20-9)11-8-22-15(17-11)18-13(19)10-4-3-7-16-14(10)21-2/h3-8H,1-2H3,(H,17,18,19) |
InChI Key |
RYSHQNPBOJLBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















